N-Coco-b-aminopropanoic acid
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Overview
Description
“N-Coco-b-aminopropanoic acid” is a chemical compound . It is also known as "Deriphat 151-C" . It is supplied by CHEM SERVICE, Inc .
Synthesis Analysis
A one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis
The molecular structure of “this compound” is related to an amino acid, which is an intramolecular mixed anhydride of a carboxylic and carbamic acid .Chemical Reactions Analysis
The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis of N-Coco-b-aminopropanoic acid can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Cocoyl chloride", "2-Aminopropanoic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Step 1: Cocoyl chloride is reacted with 2-aminopropanoic acid in the presence of sodium hydroxide to form N-Coco-b-amino-2-propanoic acid.", "Step 2: The resulting product from step 1 is then treated with methanol and hydrochloric acid to form N-Coco-b-amino-2-propanoic acid methyl ester.", "Step 3: The final step involves the hydrolysis of the methyl ester using sodium hydroxide in diethyl ether to yield N-Coco-b-aminopropanoic acid." ] } | |
CAS No. |
62563-36-4 |
Molecular Formula |
C22H44N2O.C2H3ClO2.HNaO |
Synonyms |
Deriphat 151 |
Origin of Product |
United States |
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